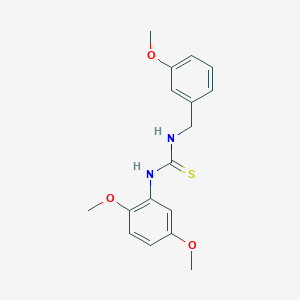
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammation. This compound has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. However, this compound also has limitations, including its potential toxicity and safety concerns. Careful consideration should be given to the dosage and administration of this compound in lab experiments.
将来の方向性
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea. One area of research is the development of this compound as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases. Another area of research is the study of this compound's mechanism of action and its role in modulating cellular signaling pathways. Further studies are also needed to determine the safety and toxicity profiles of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively. This compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties and has potential therapeutic applications. Further studies are needed to determine the safety and toxicity profiles of this compound and its potential side effects.
合成法
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl isothiocyanate. Another method involves the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl chloride followed by the reaction with thiourea. The purity of this compound can be increased through recrystallization and column chromatography.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied in various scientific fields, including pharmacology, biochemistry, and toxicology. This compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. In pharmacology, this compound has been studied for its potential therapeutic effects on cancer, diabetes, and cardiovascular diseases. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes and its role in modulating cellular signaling pathways. In toxicology, this compound has been studied for its potential toxicity and safety profiles.
特性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-10-14(21-2)7-8-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChIキー |
WNWXAQPJXZPNJV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)





